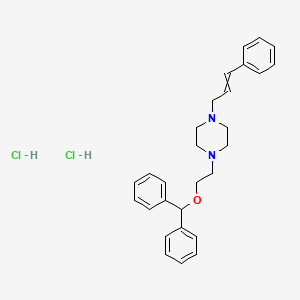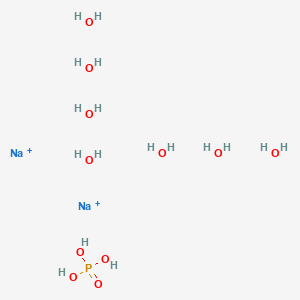
Disodium phosphoric acid heptahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium phosphoric acid heptahydrate, also known as disodium hydrogen phosphate heptahydrate, is an inorganic compound with the chemical formula Na₂HPO₄·7H₂O. It is one of several sodium phosphates and is known for its white crystalline appearance and water solubility. This compound is commonly used in various industrial and scientific applications due to its buffering and pH-adjusting properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium phosphoric acid heptahydrate can be synthesized by neutralizing phosphoric acid with sodium hydroxide. The reaction is as follows: [ \text{H₃PO₄ + 2 NaOH → Na₂HPO₄ + 2 H₂O} ] This reaction produces disodium hydrogen phosphate, which can then be crystallized to obtain the heptahydrate form by controlling the hydration level .
Industrial Production Methods: Industrially, this compound is produced in a two-step process. First, dicalcium phosphate is treated with sodium bisulfate, which precipitates calcium sulfate: [ \text{CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄} ] In the second step, the resulting monosodium phosphate solution is partially neutralized with sodium hydroxide to form disodium hydrogen phosphate: [ \text{NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O} ] The heptahydrate form is then obtained by crystallization .
Análisis De Reacciones Químicas
Types of Reactions: Disodium phosphoric acid heptahydrate undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form monosodium phosphate.
Hydrolysis: In aqueous solutions, it can hydrolyze to form phosphoric acid and sodium hydroxide.
Buffering: Acts as a buffer in solutions to maintain pH levels.
Common Reagents and Conditions:
Acids: Reacts with hydrochloric acid or sulfuric acid.
Bases: Reacts with sodium hydroxide or potassium hydroxide.
Conditions: Typically, these reactions occur in aqueous solutions at room temperature.
Major Products:
Monosodium phosphate: Formed by partial neutralization.
Phosphoric acid: Formed by complete hydrolysis.
Aplicaciones Científicas De Investigación
Disodium phosphoric acid heptahydrate has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in chemical reactions and analytical chemistry.
Biology: Employed in biological research to maintain pH in cell culture media and other biological solutions.
Medicine: Utilized as a saline laxative to clean the bowel before a colonoscopy.
Mecanismo De Acción
The primary mechanism of action of disodium phosphoric acid heptahydrate is its ability to act as a buffering agent. It maintains the pH of solutions by neutralizing acids and bases. In biological systems, it helps regulate the pH of bodily fluids and cellular environments. In medicine, it works as an osmotic laxative by increasing the amount of solute in the intestinal lumen, creating an osmotic gradient that draws water into the lumen, thereby increasing fecal water content and promoting bowel movement .
Comparación Con Compuestos Similares
Disodium phosphoric acid heptahydrate is one of several sodium phosphates. Similar compounds include:
Monosodium phosphate (NaH₂PO₄): Used in similar applications but has different buffering capacities.
Trisodium phosphate (Na₃PO₄): More alkaline and used in heavy-duty cleaning agents.
Dipotassium phosphate (K₂HPO₄): Similar buffering properties but with potassium instead of sodium.
Diammonium phosphate ((NH₄)₂HPO₄): Used in fertilizers and fire retardants.
This compound is unique due to its specific hydration level and buffering capacity, making it suitable for applications requiring precise pH control .
Propiedades
Fórmula molecular |
H17Na2O11P+2 |
|---|---|
Peso molecular |
270.08 g/mol |
Nombre IUPAC |
disodium;phosphoric acid;heptahydrate |
InChI |
InChI=1S/2Na.H3O4P.7H2O/c;;1-5(2,3)4;;;;;;;/h;;(H3,1,2,3,4);7*1H2/q2*+1;;;;;;;; |
Clave InChI |
PYLIXCKOHOHGKQ-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.O.OP(=O)(O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trimethyl)silane](/img/structure/B12515492.png)
![Dicyclohexylammonium 3-methyl-2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B12515495.png)
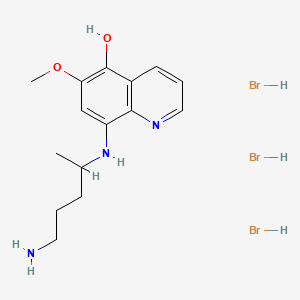
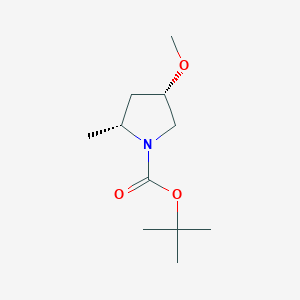
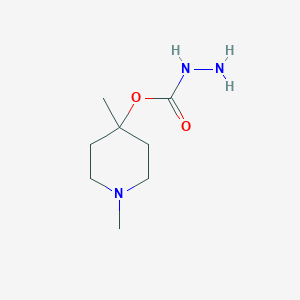
![S-{2-[2-(Methylsulfanyl)anilino]-2-oxoethyl} ethanethioate](/img/structure/B12515538.png)
![N,N-Dimethyl-4-[2-(7-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12515546.png)
![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
![Benzothiazole, 2-[[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)methyl]thio]-](/img/structure/B12515555.png)
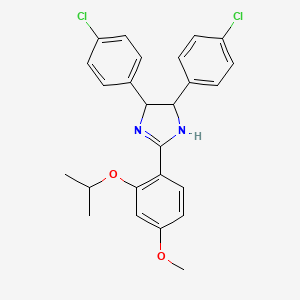

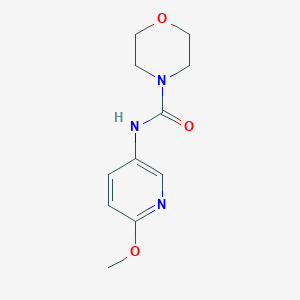
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
